molecular formula C21H22N2O4 B4940629 4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B4940629
M. Wt: 366.4 g/mol
InChI Key: FWEYSBWFZXBCIR-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as BMBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazolidinedione family of compounds, which are known to possess a wide range of biological activities. BMBP has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BMBP is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in inflammation and cancer. BMBP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. BMBP has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
BMBP has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. BMBP has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases. BMBP has also been shown to induce apoptosis, a programmed cell death process that is important for the elimination of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMBP is its potency and selectivity. BMBP has been shown to exhibit potent anti-inflammatory and anticancer activity at relatively low concentrations. BMBP is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of BMBP is its solubility. BMBP is poorly soluble in water, which can make it difficult to administer in vivo. This can be overcome by formulating BMBP in a suitable carrier or by using alternative routes of administration.

Future Directions

There are several future directions for the research on BMBP. One area of interest is the development of new formulations of BMBP that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential of BMBP as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, the mechanism of action of BMBP needs to be further elucidated to fully understand its potential therapeutic applications. Finally, the safety and toxicity of BMBP need to be thoroughly evaluated to ensure its suitability for clinical use.

Synthesis Methods

BMBP can be synthesized using a variety of methods, including the reaction of 4-butoxy-3-methoxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of BMBP has been well-documented in the literature, and several modifications to the original synthesis method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

BMBP has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. BMBP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. This makes BMBP a promising candidate for the development of new anti-inflammatory drugs.

Properties

IUPAC Name

(4E)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-12-27-18-11-10-15(14-19(18)26-2)13-17-20(24)22-23(21(17)25)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,24)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEYSBWFZXBCIR-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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